1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt

CAS No.: 588668-97-7

Cat. No.: VC2798681

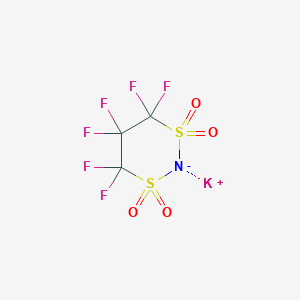

Molecular Formula: C3F6KNO4S2

Molecular Weight: 331.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 588668-97-7 |

|---|---|

| Molecular Formula | C3F6KNO4S2 |

| Molecular Weight | 331.3 g/mol |

| IUPAC Name | potassium;4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide |

| Standard InChI | InChI=1S/C3F6NO4S2.K/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/q-1;+1 |

| Standard InChI Key | XHXQVKHBZXYEKL-UHFFFAOYSA-N |

| SMILES | C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F.[K+] |

| Canonical SMILES | C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F.[K+] |

Introduction

Basic Properties and Structural Characteristics

Chemical Identity and Physical Properties

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt is a well-defined chemical compound with precise molecular characteristics. It is identified by CAS number 588668-97-7 and has a molecular formula of C3F6KNO4S2 . The molecular weight of this compound is approximately 331.26 g/mol, making it a medium-sized molecule in the context of fluorinated compounds. In its standard form, the compound appears as a white to almost white crystalline powder, with a typical purity standard of ≥98.0% for research-grade material.

The physical properties of this compound are predominantly influenced by its fluorine content and sulfonimide functional groups, which contribute to its stability and reactivity profile. The compound exhibits excellent thermal stability, allowing it to function effectively even in high-temperature applications. This stability is a direct consequence of the strong carbon-fluorine bonds present in the molecule, which are among the strongest single bonds in organic chemistry.

Molecular Structure and Stability

The molecular structure of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt features a three-carbon backbone with six fluorine atoms and two sulfonimide groups. The SMILES notation for this compound is represented as O=S1(=O)N([K])S(=O)(=O)C(F)(F)C(F)(F)C1(F)F, providing a standardized way to describe its structure . The compound's InChI key is XHXQVKHBZXYEKL-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases .

The arrangement of atoms in this molecule contributes significantly to its chemical stability and reactivity. The presence of multiple fluorine atoms creates a electron-withdrawing environment, which enhances the electrophilic character of the sulfonimide groups. Additionally, the potassium ion serves as a counter-ion to the negatively charged nitrogen atom in the sulfonimide group, creating an ionic compound with unique properties for electrolyte applications.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt involves a series of well-defined chemical reactions. The primary synthetic route begins with 1,1,2,2-tetrafluoroethane, which undergoes reaction with trichlorocyanuric acid in the presence of trifluoromethanesulfonic acid. This reaction produces 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, which is subsequently neutralized with potassium hydroxide to form the desired potassium salt.

The laboratory-scale synthesis requires careful control of reaction conditions to ensure high purity and yield. Temperature and pressure must be carefully monitored throughout the process, as fluorinated compounds can be sensitive to extreme conditions. The synthesis typically proceeds under inert atmosphere conditions to prevent unwanted side reactions with moisture or oxygen.

Industrial Production Methods

Industrial production of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt employs similar reaction pathways to laboratory methods but is optimized for larger scale and economic viability. These methods focus on maximizing yield and purity while minimizing waste and energy consumption. The industrial process includes rigorous purification steps to ensure the final product meets stringent quality standards required for commercial applications.

Purification techniques commonly employed include recrystallization, column chromatography, and in some cases, sublimation. These techniques help remove impurities that could negatively impact the compound's performance in its intended applications. Quality control measures typically involve spectroscopic analysis such as nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis to confirm the identity and purity of the final product.

Chemical Reactivity and Mechanisms

Types of Reactions

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt participates in various chemical reactions, with its reactivity largely determined by the presence of sulfonimide groups and fluorinated carbon atoms. The compound can engage in several types of chemical transformations:

-

Nucleophilic Substitution Reactions: The compound can participate in these reactions due to the presence of the sulfonimide groups, which can act as leaving groups in certain contexts.

-

Oxidation and Reduction Reactions: The compound can undergo redox transformations under specific conditions with appropriate reagents.

-

Electrophilic Addition: The electronegative character of the molecule allows it to participate in reactions where electrophiles can be added to the structure.

Common reagents for nucleophilic substitution reactions with this compound include various amines and alcohols, typically under mild conditions that prevent degradation of the fluorinated structure. For oxidation reactions, strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt is primarily related to its ability to function as a strong electrophile due to the presence of the sulfonimide groups. This electrophilic character allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition.

In electrochemical applications, particularly in battery systems, the compound functions as an electrolyte due to its ionic nature. The potassium cation and the sulfonimide anion can dissociate in appropriate solvents, allowing for ionic conductivity. The fluorinated backbone provides stability to the anion, preventing decomposition even under high voltage conditions.

| Parameter | Performance Value | Significance |

|---|---|---|

| Voltage Stability | Up to 5.6 V | Enables high-energy-density battery designs |

| Ionic Conductivity | High | Facilitates efficient ion transport |

| Thermal Stability | Excellent | Allows operation across wide temperature ranges |

| Chemical Compatibility | Compatible with common electrode materials | Simplifies battery design and manufacturing |

Electrolyte Properties and Performance

Recent studies have highlighted the importance of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt in enhancing the performance of electrolytes. The compound demonstrates exceptional ionic conductivity and stability when used in non-aqueous electrolyte systems. These properties are crucial for applications in energy storage devices that may interface with biological systems or operate in challenging environments.

The high ionic conductivity of this compound is attributed to the efficient dissociation of the potassium cation from the sulfonimide anion in appropriate solvents. The delocalized negative charge on the sulfonimide group contributes to the stability of the anion, preventing decomposition even under high current conditions. Additionally, the fluorinated backbone provides chemical inertness that prevents unwanted side reactions with electrode materials or other battery components.

Comparison with Similar Compounds

Related Fluorinated Compounds

Several compounds share structural similarities with 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt, each with distinct properties and applications. A primary analog is 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Lithium Salt, which differs only in the counter-ion (lithium instead of potassium). This lithium variant is more commonly employed in lithium-ion battery systems due to the matching cation.

Another related compound is 1,1,1,3,3,3-Hexafluoro-2-propanol, a fluorinated alcohol with significantly different chemical properties and applications. While both compounds contain six fluorine atoms, the absence of sulfonimide groups in the alcohol results in distinct reactivity patterns and applications.

The table below compares key properties of these related fluorinated compounds:

| Compound | Counter-ion | Primary Application | Distinguishing Features |

|---|---|---|---|

| 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt | Potassium | Potassium-ion batteries | High voltage stability |

| 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Lithium Salt | Lithium | Lithium-ion batteries | Enhanced lithium ion transport |

| 1,1,1,3,3,3-Hexafluoro-2-propanol | None (alcohol) | Solvent, synthetic intermediate | Hydrogen bonding capability |

Distinguishing Features and Advantages

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt distinguishes itself from similar compounds through several key features. Its high thermal and chemical stability make it suitable for applications requiring robust performance under extreme conditions. The compound maintains its integrity even at elevated temperatures and in the presence of strong oxidizing or reducing agents.

When compared to traditional battery electrolyte materials, this compound offers superior voltage stability, which translates to higher energy density in battery applications. Additionally, its compatibility with various electrode materials makes it versatile for different energy storage system designs. The unique combination of high ionic conductivity and chemical inertness positions this compound favorably for next-generation energy storage technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume